![molecular formula C10H9N3O6S B2386614 2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione CAS No. 1024427-41-5](/img/structure/B2386614.png)
2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
“2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C10H9N3O6S . Thiazoles, which are part of this compound, are important heterocyclics exhibiting various biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The specific orientation of the thiazole ring towards the target site can affect the biological outcomes .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives, including compounds containing the 1,3-diazole core (like our compound), exhibit antibacterial and antimycobacterial properties. Researchers have synthesized various imidazole-based molecules and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . These compounds could potentially serve as novel antibiotics.
Anti-Inflammatory and Analgesic Effects
Thiazoles, a class of heterocyclic compounds, have been associated with anti-inflammatory and analgesic activities. Interestingly, the presence of a thiazolidinone ring enhances these effects. Our compound might exhibit similar properties .
Antitumor and Cytotoxic Activity
In a study, [6-(4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells. This suggests that our compound could be explored further for its antitumor potential .
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
2-Amino-5-nitrothiazole, a related compound, has been used as a matrix in MALDI-TOF mass spectrometry studies for analyzing oligonucleotides and proteins . While not directly related to our compound, this highlights the broader applications of thiazoles in analytical techniques.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to have a broad range of biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a compound containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole, a similar compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of similar compounds in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .
properties
IUPAC Name |
2,2-dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c1-10(2)18-7(14)5(8(15)19-10)3-11-9-12-4-6(20-9)13(16)17/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCZOPKRUQEUHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=C(S2)[N+](=O)[O-])C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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